molecular formula C25H20ClFN6O3 B2756379 3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 922010-30-8

3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

货号: B2756379
CAS 编号: 922010-30-8
分子量: 506.92
InChI 键: YNSIEEDBXPDXKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20ClFN6O3 and its molecular weight is 506.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide (CAS Number: 922010-30-8) is a complex organic molecule characterized by its unique structural features, which contribute to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20ClFN6O3C_{25}H_{20}ClFN_{6}O_{3}, with a molecular weight of approximately 506.9 g/mol. The structure includes a chlorophenyl group, a pyrazolo[3,4-d]pyrimidine moiety, and an isoxazole derivative, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC25H20ClFN6O3C_{25}H_{20}ClFN_{6}O_{3}
Molecular Weight506.9 g/mol
CAS Number922010-30-8

Research indicates that compounds with similar structural frameworks often exhibit inhibitory activity against various enzymes and receptors involved in disease processes. Specifically, the pyrazolopyrimidine core has been linked to inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways.

Enzyme Inhibition

  • COX Inhibition : Preliminary studies suggest that this compound may act as a selective inhibitor of COX-II, similar to other pyrazole derivatives. The inhibition of COX-II is particularly relevant in the context of anti-inflammatory therapies.
  • Aldose Reductase Inhibition : The compound has also shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications, thereby reducing sorbitol accumulation and mitigating osmotic stress on cells.

Biological Activity and Therapeutic Applications

The biological activity of this compound extends across various therapeutic areas:

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidines can target cancer cell proliferation through multiple pathways:

  • Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is a mitotic-specific target deregulated in many cancers. Compounds structurally related to this molecule have shown promise in inhibiting Plk1 activity, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

The anti-inflammatory properties are largely attributed to the inhibition of COX enzymes:

  • In Vivo Studies : A study demonstrated that similar compounds exhibited significant reductions in inflammatory markers in animal models, suggesting that this compound may also possess comparable effects .

Analgesic Properties

Beyond inflammation, the compound's analgesic effects have been explored:

  • Pain Models : In animal studies, compounds with similar structures have demonstrated efficacy in reducing pain responses through central nervous system pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on COX Inhibition : A series of pyrazolo derivatives were tested for their COX-II inhibitory potential. One derivative exhibited an IC50 value of 0.52 μM against COX-II compared to Celecoxib’s IC50 of 0.78 μM, indicating superior potency .
  • Anticancer Efficacy : Research identified novel inhibitors targeting Plk1 with IC50 values significantly lower than existing treatments, showcasing the potential for this class of compounds in cancer therapy .

属性

IUPAC Name

3-(2-chlorophenyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN6O3/c1-15-21(22(31-36-15)17-7-3-4-8-19(17)26)24(34)28-10-11-33-23-18(12-30-33)25(35)32(14-29-23)13-16-6-2-5-9-20(16)27/h2-9,12,14H,10-11,13H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSIEEDBXPDXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。